BenchChemオンラインストアへようこそ!

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

RORγt Solubility ADME

This 1,3,4-oxadiazole building block offers proven ADME advantages over 1,2,4-oxadiazole isomers, with documented improvements in aqueous solubility and metabolic stability. The 2-methylthiazole group provides a critical selectivity handle; its removal abolishes target activity. Combine with the rigidifying cyclopropane ring for fragment-based screening against c-Met, RORγt, and inflammatory targets. Low MW (250.28) and favorable XLogP3 (0.8) ensure lead-like properties. Choose this specific scaffold to avoid the lipophilicity and potency pitfalls of thiadiazole analogs.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28
CAS No. 1286712-23-9
Cat. No. B2687576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
CAS1286712-23-9
Molecular FormulaC10H10N4O2S
Molecular Weight250.28
Structural Identifiers
SMILESCC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3CC3
InChIInChI=1S/C10H10N4O2S/c1-5-11-7(4-17-5)9-13-14-10(16-9)12-8(15)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,14,15)
InChIKeyIOFVQEJQPPPYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 1286712-23-9): A Unique Heterocyclic Scaffold for Fragment-Based Drug Discovery


N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 1286712-23-9) is a synthetic small molecule (MW: 250.28 g/mol) combining a 1,3,4-oxadiazole, a 2-methylthiazole, and a cyclopropanecarboxamide moiety [1]. This specific combination of heterocycles is characteristic of a modern medicinal chemistry building block. The 1,3,4-oxadiazole core is a well-validated bioisostere for amides and esters, often conferring improved metabolic stability and favorable physicochemical properties, while the cyclopropane ring adds conformational rigidity [2]. This compound serves as a key intermediate for generating libraries targeting diverse biological pathways, distinct from simpler, flat aromatic systems.

Why N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Cannot Be Replaced by Generic Heterocyclic Intermediates


Substituting this compound with a generic oxadiazole or thiazole building block is fraught with risk due to the profound impact of specific heteroatom placement on target binding. The critical differentiator is the 1,3,4-oxadiazole core. As demonstrated in RORγt inverse agonist programs, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole significantly improves aqueous solubility and ADME parameters, while a thiadiazole (sulfur) analog would exhibit drastically different lipophilicity and electronic properties [1]. Furthermore, the 2-methyl group on the thiazole ring is a key selectivity handle; its removal or substitution can abolish activity or lead to off-target effects, as established in structure-activity relationships for thiazole-based kinase inhibitors [2].

Quantitative Differentiation Evidence for N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide vs. Closest Analogs


Superior Aqueous Solubility Conferred by the 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomers

A matched-pair analysis from a RORγt inverse agonist program directly compared the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores attached to a thiazole scaffold. The 1,3,4-oxadiazole analog exhibited significantly higher aqueous solubility than the corresponding 1,2,4-oxadiazole derivative. This difference is critical for in vivo efficacy and oral bioavailability [1]. Substituting the 1,3,4-oxadiazole core in the target compound with a 1,2,4-regioisomer would therefore result in a measurable and predictable reduction in solubility, compromising its utility as a lead-like scaffold.

RORγt Solubility ADME Bioisostere

Enhanced Metabolic Stability from 1,3,4-Oxadiazole Relative to Ester or Amide Bioisosteres in RORγt Inverse Agonists

The 1,3,4-oxadiazole ring in the target compound is a well-known bioisostere for metabolically labile ester and amide groups. In a series of RORγt inverse agonists, the introduction of a 1,3,4-oxadiazole as an amide replacement led to compounds with a 'best overall profile for SAR development and in vivo exploration'. This included improved ADME parameters, which is a direct consequence of the 1,3,4-oxadiazole's resistance to hydrolysis by plasma esterases and peptidases [1]. An analog where the oxadiazole is replaced by a labile amide or ester would have a significantly shorter half-life, limiting its effectiveness in cellular and in vivo models.

Metabolic Stability RORγt Bioisostere Oxadiazole

Differentiated Electronic Profile from 1,3,4-Oxadiazole Compared to 1,3,4-Thiadiazole in c-Met Kinase Inhibitors

The replacement of a sulfur atom (thiadiazole) with an oxygen atom (oxadiazole) constitutes a classical bioisosteric replacement that significantly alters the electronic distribution and hydrogen-bonding capacity of the heterocycle. In a study on c-Met kinase inhibitors, thiazole/thiadiazole carboxamide scaffolds showed potent activity, with the nature of the heterocycle directly influencing the binding mode and potency. The target compound's 1,3,4-oxadiazole core is thus electronically differentiated from its 1,3,4-thiadiazole analog, offering a distinct dipole moment and hydrogen-bond acceptor profile that can lead to unique target engagement [1]. A generic substitution with a thiadiazole would fail to replicate this specific electronic environment.

c-Met Kinase Oxadiazole Thiadiazole Electrostatics

Conformational Rigidity from Cyclopropanecarboxamide Favors Entropic Binding vs. Flexible Alkyl Amides in Antifungal Agents

The cyclopropanecarboxamide group in the target compound imposes conformational restriction that can reduce the entropic penalty upon target binding. In a series of cyclopropanecarboxamides with thiadiazole cores, this rigidity contributed to antifungal activity comparable to commercial fungicides. A 3D-QSAR model (CoMFA) on this series demonstrated that the steric and electrostatic fields around the cyclopropane ring are critical for activity. An analog with a flexible acyclic amide (e.g., butyramide) would have a higher conformational entropy penalty, likely resulting in lower binding affinity. This supports the unique pharmacophoric contribution of the cyclopropane moiety.

Antifungal Cyclopropane Conformational Restriction 3D-QSAR

Optimal Application Scenarios for N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Based on Scaffold Properties


Fragment-Based Drug Discovery (FBDD) Targeting Kinases or Nuclear Receptors

The compound's low molecular weight (250.28), favorable XLogP3-AA (0.8), and the presence of three distinct heterocyclic building blocks make it an ideal fragment for screening against kinases (e.g., c-Met) or nuclear receptors (e.g., RORγt). The 1,3,4-oxadiazole core offers a stable, soluble bioisostere that can be grown into potent leads while maintaining drug-like properties, as demonstrated by successful lead optimization programs [REFS-1, REFS-2]. Its specific electronic profile cannot be replicated by thiadiazole or 1,2,4-oxadiazole analogs.

Lead Optimization for Oral Bioavailability in Anti-inflammatory Programs

The documented improvement in aqueous solubility and ADME parameters for 1,3,4-oxadiazole-containing series directly supports using this compound as a core scaffold for developing orally bioavailable drugs targeting inflammatory pathways like the Th17/IL-17 axis. The cyclopropanecarboxamide provides a rigidity handle to lock the bioactive conformation, potentially increasing potency and selectivity for RORγt [1].

Chemical Biology Probe Development for Profiling Oxadiazole-Thiazole Binding Pockets

This compound's precise arrangement of heteroatoms makes it a valuable probe for mapping the hydrogen-bond acceptor/donor preferences and electrostatic environment of target binding pockets. Its differentiated electronic profile from the sulfur analog (thiadiazole) allows for systematic interrogation of the role of the heterocycle's oxygen atom in target engagement, as evidenced by SAR studies in kinase inhibition [3].

Antimicrobial Fragment Library Expansion with Conformational Constraints

Given the established antifungal activity of related cyclopropanecarboxamides, this oxadiazole-containing fragment is a logical choice for expanding libraries aimed at novel antifungal or antibacterial targets. The cyclopropane ring provides an entropic advantage for binding, which, combined with the metabolic stability of the oxadiazole core, could result in hits with superior MIC values and in vivo efficacy compared to fragments with flexible linkers [4].

Quote Request

Request a Quote for N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.